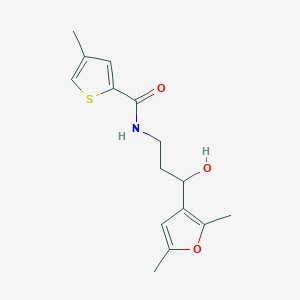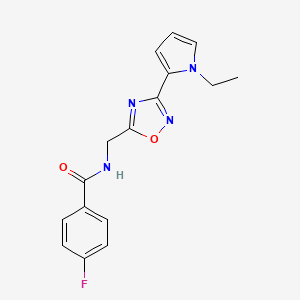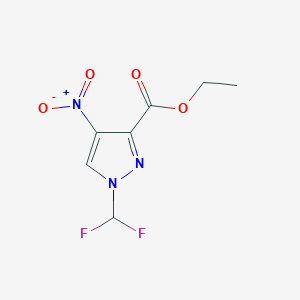
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
A series of some new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 61-63°C. It is soluble in solvents such as chloroform, acetone, and methanol. The compound has a molecular weight of 245.36 g/mol and a molecular formula of C14H23NO2.科学的研究の応用
1. Radiosensitizers and Bioreductively Activated Cytotoxins
A study by Threadgill et al. (1991) discusses the synthesis of a series of nitrothiophenes, which are structurally related to N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide. These compounds were evaluated for their potential as radiosensitizers of hypoxic mammalian cells and as selective cytotoxins activated by bioreduction. Such compounds, including derivatives of thiophene carboxamides, show promise in enhancing radiotherapy's effectiveness and targeting cancer cells more precisely (Threadgill et al., 1991).
2. Radioligands for Peripheral Benzodiazepine Receptors
Matarrese et al. (2001) focused on quinoline-2-carboxamide derivatives, similar in structure to the compound , for potential use as radioligands. These compounds were evaluated for visualizing peripheral benzodiazepine receptors using positron emission tomography (PET). Such studies are crucial for neuroscientific research and can aid in the diagnosis and treatment of neurological disorders (Matarrese et al., 2001).
3. Polyamide Synthesis for Materials Science
Hsiao et al. (1999) explored the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups. The study involved the use of N,N-dimethylformamide (DMF), a compound structurally related to this compound. These polyamides demonstrated high molecular weight, good solubility in polar aprotic solvents, and excellent thermal stability, making them suitable for various industrial applications (Hsiao et al., 1999).
4. Thermoresponsive Polymers for Drug Delivery
Convertine et al. (2004) reported on the controlled room-temperature polymerization of N-isopropylacrylamide (NIPAM), a compound related in application to the compound of interest. The resulting poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. Such polymers can respond to temperature changes, making them useful in controlled drug release (Convertine et al., 2004).
5. Antiviral Agents
Srivastava et al. (1977) synthesized thiazole C-nucleosides, which are structurally related to the compound , and evaluated their antiviral activity. The study explored the potential of these compounds as antiviral agents, highlighting the importance of such compounds in the development of new therapies for viral infections (Srivastava et al., 1977).
Safety and Hazards
作用機序
Target of Action
The primary targets of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide are currently unknown.
Mode of Action
. The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a new compound, its interactions with various biochemical pathways are still being studied .
Pharmacokinetics
Research is ongoing to determine how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Current research is focused on understanding these effects to determine the potential therapeutic applications of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets . .
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-9-6-14(20-8-9)15(18)16-5-4-13(17)12-7-10(2)19-11(12)3/h6-8,13,17H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYBAKLPFJMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)


![N-(3-acetylphenyl)-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2782208.png)
![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)


![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)
![1-(3-(Allyloxy)phenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2782219.png)
![(Z)-5-chloro-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2782220.png)
![2-(benzylsulfanyl)-N~8~,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2782221.png)
![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2782222.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2782223.png)
